Methyl chloroasterrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl chloroasterrate is a natural product found in Aspergillus and Mallotus nudiflorus with data available.

Scientific Research Applications

Antimicrobial Properties

Methyl chloroasterrate has been isolated from marine-derived fungi, particularly from species such as Aspergillus terreus. Research indicates that this compound exhibits significant antibacterial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria.

Case Study: Antibacterial Activity

A study analyzed the antibacterial efficacy of this compound against MRSA strains. The minimum inhibitory concentration (MIC) values ranged from 1.0 to 128 μg/mL, demonstrating its potential as an antimicrobial agent in treating resistant bacterial infections .

| Pathogen | MIC (μg/mL) |

|---|---|

| Methicillin-resistant Staphylococcus aureus | 1 - 128 |

| Micrococcus lutea | 6.25 - 100 |

| Klebsiella pneumoniae | 12.5 |

Agricultural Applications

This compound's antimicrobial properties extend to agricultural applications, particularly in controlling plant pathogens. Its effectiveness against various fungal and bacterial pathogens makes it a candidate for developing biopesticides.

Case Study: Biopesticide Development

In a controlled study, this compound was tested for its efficacy against common agricultural pathogens. It exhibited strong inhibitory effects on Bacillus subtilis and Curvularia lunata, with inhibition rates exceeding 67% at concentrations of 500 μM .

| Pathogen | Inhibition Rate (%) |

|---|---|

| Bacillus subtilis | 100 |

| Curvularia lunata | 67.6 |

Pharmaceutical Applications

The structural characteristics of this compound position it as a valuable intermediate in pharmaceutical synthesis. Its chlorinated structure can be utilized to create derivatives that may enhance therapeutic efficacy.

Case Study: Synthesis of Derivatives

Research has shown that this compound can be modified to produce various bioactive compounds through chemical synthesis methods. These derivatives are being explored for their potential use in treating infections and as anti-inflammatory agents .

Chemical Reactions Analysis

Thermal Decomposition Pathways

Pyrolysis of methyl chloroacetate occurs at high temperatures (1048 K) with a residence time of 2 seconds, achieving 99.8% conversion . Major products include:

A kinetic model with 519 species and 2,857 reactions predicts product distribution and identifies dominant pathways, such as H-atom abstraction by methyl radicals (29.8% contribution) .

Hydrolysis Reactions

Methyl chloroacetate undergoes hydrolysis in aqueous conditions:

Acid-Catalyzed Hydrolysis

-

Reacts with water to yield methanol and chloroacetic acid :

CH3OCOCH2Cl+H2O→CH3OH+ClCH2COOH(ΔH∘=−57.3±2.9kJ mol)[8]

Base-Catalyzed Saponification

-

Reacts with NaOH to form sodium chloroacetate and methanol:

CH3OCOCH2Cl+NaOH→ClCH2COONa+CH3OH

Reactivity with Acids and Bases

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing methyl chloroasterrate?

- Methodology : Synthesis typically involves halogenation of asterric acid derivatives using methyl chloride under controlled conditions. Post-synthesis, characterization should include nuclear magnetic resonance (NMR) for structural confirmation (¹H and ¹³C spectra), high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry (MS) for molecular weight validation. For naturally sourced samples, extraction protocols (e.g., fungal fermentation followed by column chromatography) should be detailed with solvent systems and yields .

Q. How is this compound’s bioactivity assessed in enzymatic inhibition studies?

- Methodology : Standard α-glucosidase inhibition assays are used, with IC₅₀ values calculated via dose-response curves. For this compound, reported IC₅₀ values (e.g., 162 μM in one study) should be compared against positive controls like acarbose. Ensure replicates (n ≥ 3) and statistical validation (e.g., ANOVA with p < 0.05) to confirm significance. Activity discrepancies across studies may arise from enzyme source variations (e.g., microbial vs. mammalian) or assay conditions (pH, temperature) .

Q. What spectroscopic techniques are critical for distinguishing this compound from analogs like methyl dichloroasterrate?

- Methodology : Use NMR to identify substitution patterns: this compound (R1=Cl, R2=H) vs. methyl dichloroasterrate (R1=R2=Cl). Key differences in chemical shifts (e.g., aromatic proton regions) and chlorine substitution sites should be cross-validated with X-ray crystallography or infrared (IR) spectroscopy for functional groups .

Advanced Research Questions

Q. How can structural modifications enhance this compound’s inhibitory potency against α-glucosidase?

- Methodology : Design analogs by substituting chlorine atoms or modifying the methyl ester group. Compare IC₅₀ values of derivatives (e.g., compound 154: methyl dichloroasterrate, IC₅₀ = 154 μM) to establish structure-activity relationships (SAR). Computational modeling (e.g., molecular docking) can predict binding affinities to α-glucosidase active sites, guiding synthetic priorities .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

- Methodology : Cross-examine experimental variables:

- Source variability : Natural vs. synthetic samples (purity differences).

- Assay conditions : Buffer composition (e.g., phosphate vs. Tris), incubation time.

- Data normalization : Express activity as % inhibition relative to controls. Replicate conflicting studies under standardized protocols and validate with orthogonal assays (e.g., isothermal titration calorimetry) .

Q. How does this compound’s mechanism of action compare to other fungal-derived α-glucosidase inhibitors?

- Methodology : Perform kinetic studies (e.g., Lineweaver-Burk plots) to determine inhibition type (competitive/uncompetitive). Compare with inhibitors like neogeodin hydrate (IC₅₀ = 153 μM) or expansol D (IC₅₀ = 167 μM). Use fluorescence quenching or surface plasmon resonance (SPR) to measure binding constants (Kd) and elucidate thermodynamic drivers .

Q. Methodological Best Practices

Q. How to ensure reproducibility in this compound research?

- Guidelines :

- Synthesis : Document reaction conditions (temperature, solvent ratios, catalysts) in the Supporting Information.

- Bioassays : Adopt WHO-recommended α-glucosidase protocols and report negative controls.

- Data reporting : Include raw datasets (e.g., dose-response curves) and statistical codes in repositories like Zenodo .

Q. What ethical and safety considerations apply when handling this compound?

- Guidelines :

Properties

Molecular Formula |

C18H17ClO8 |

|---|---|

Molecular Weight |

396.8 g/mol |

IUPAC Name |

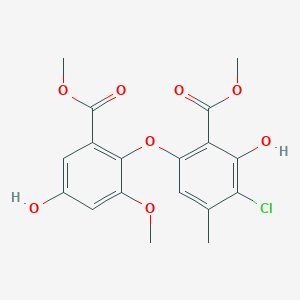

methyl 3-chloro-2-hydroxy-6-(4-hydroxy-2-methoxy-6-methoxycarbonylphenoxy)-4-methylbenzoate |

InChI |

InChI=1S/C18H17ClO8/c1-8-5-11(13(18(23)26-4)15(21)14(8)19)27-16-10(17(22)25-3)6-9(20)7-12(16)24-2/h5-7,20-21H,1-4H3 |

InChI Key |

XSBBWBWHNNKSSM-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1Cl)O)C(=O)OC)OC2=C(C=C(C=C2OC)O)C(=O)OC |

Canonical SMILES |

CC1=CC(=C(C(=C1Cl)O)C(=O)OC)OC2=C(C=C(C=C2OC)O)C(=O)OC |

Synonyms |

methyl chloroasterrate |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.